molecular formula C18H18N4O3 B2552230 5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1219845-24-5

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2552230
CAS No.: 1219845-24-5
M. Wt: 338.367
InChI Key: CMOYOXJBBUPHGT-UHFFFAOYSA-N
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Description

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Agents

Studies have shown that benzopyranylamine compounds, including those with morpholine derivatives, exhibit significant anti-tumor activities. These compounds have demonstrated total growth inhibition of human breast, CNS, and colon cancer cell lines in vitro at very low concentrations. This suggests that compounds with similar structures could be explored for their potential as anti-tumor agents, with some already selected for in vivo Xenograft testing against susceptible human cancers (L. Jurd, 1996).

Heterocyclic Synthesis

The compound and its derivatives have applications in the synthesis of heterocyclic compounds. For instance, reactions involving morpholine and related structures have been utilized to create diverse isomeric benzopyrans and other heterocyclic compounds. These syntheses contribute to the development of new chemical entities with potential applications in pharmaceuticals and materials science (M. Nitta, Akihiro Yi, Tomoshige Kobayashi, 1985).

Pharmacological Applications

Compounds containing morpholine and pyrazolo[4,3-c]pyridin-3(5H)-one moieties have been investigated for their pharmacological properties. For example, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to exhibit significant vasorelaxant activities. These compounds, through quantitative structure-activity relationship studies, revealed correlations between their vasorelaxant activities and various physicochemical parameters, indicating the potential for the development of new vasodilators (G. S. Hassan et al., 2014).

Future Directions

The study of pyrazolo[4,3-c]pyridin-3-one derivatives is an active area of research, and this compound could potentially have interesting biological properties. Future research could involve studying its synthesis, reactivity, and biological activity .

Properties

IUPAC Name

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17-14-11-21(10-13-4-2-1-3-5-13)12-15(16(14)19-20-17)18(24)22-6-8-25-9-7-22/h1-5,11-12H,6-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYOXJBBUPHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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